molecular formula C12H16O2S B1351885 2-[(3-Methylbutyl)thio]benzoic acid CAS No. 17839-63-3

2-[(3-Methylbutyl)thio]benzoic acid

Cat. No. B1351885
CAS RN: 17839-63-3
M. Wt: 224.32 g/mol
InChI Key: UACLGFBCPUCMFP-UHFFFAOYSA-N
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Description

“2-[(3-Methylbutyl)thio]benzoic acid” is a chemical compound with the molecular formula C12H16O2S1. It is also known as 2-(isopentylsulfanyl)benzoic acid2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3-Methylbutyl)thio]benzoic acid”. However, it’s worth noting that the synthesis of similar compounds often involves reactions between benzoic acids and appropriate alkyl or aryl thiols.



Molecular Structure Analysis

The molecular structure of “2-[(3-Methylbutyl)thio]benzoic acid” consists of a benzoic acid moiety with a 3-methylbutylthio group attached to the 2-position of the benzene ring1. The molecular weight of this compound is approximately 224.322.



Chemical Reactions Analysis

Specific chemical reactions involving “2-[(3-Methylbutyl)thio]benzoic acid” are not readily available in the literature. However, as a benzoic acid derivative, it may undergo reactions typical of carboxylic acids, such as esterification and amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methylbutyl)thio]benzoic acid” are not fully documented. However, its molecular weight is approximately 224.322.


Scientific Research Applications

Structural Analysis and Molecular Interactions

One intriguing application of compounds closely related to 2-[(3-Methylbutyl)thio]benzoic acid involves their structural analysis and understanding of molecular interactions. For example, the study of (2S)-2-(3-Benzoylthioureido)-3-methylbutyric acid by Ngah et al. (2005) focuses on the cis and trans configurations of the 3-methylbutyric acid and benzoyl fragments, respectively. This research contributes to the broader knowledge of molecular structures and their stabilization mechanisms via intermolecular hydrogen bonds, forming zigzag chains in the crystal structure (Ngah, Shah, Kassim, & Yamin, 2005).

Chemical Synthesis and Optimization

Further, the field of chemical synthesis and optimization significantly benefits from studies on derivatives of 2-[(3-Methylbutyl)thio]benzoic acid. Majer et al. (2006) explored thiol-based inhibitors for glutamate carboxypeptidase II, demonstrating the potential of such derivatives in enhancing potency and selectivity through structural modifications. This research underscores the importance of 2-[(3-Methylbutyl)thio]benzoic acid derivatives in developing more effective therapeutic agents (Majer et al., 2006).

Environmental and Biological Applications

Benzoic acid and its derivatives, including those structurally related to 2-[(3-Methylbutyl)thio]benzoic acid, find extensive applications in environmental and biological studies. Del Olmo, Calzada, and Nuñez (2017) discussed the widespread occurrence, uses, and potential public health concerns of benzoic acid derivatives. Their review highlights the critical role of these compounds in understanding and managing their impact on health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Stress Tolerance in Plants

Investigations into the functional roles of benzoic acid derivatives in plants offer insights into their potential applications in agriculture. Senaratna et al. (2004) found that benzoic acid and its derivatives induce multiple stress tolerances in plants, suggesting these compounds could be used to enhance crop resilience to environmental stresses (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).

Safety And Hazards

Safety data for “2-[(3-Methylbutyl)thio]benzoic acid” indicates that it may be an irritant2. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “2-[(3-Methylbutyl)thio]benzoic acid” are not specified in the available literature. However, given its unique structure, it could be of interest in the development of new pharmaceuticals or materials.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-(3-methylbutylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLGFBCPUCMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293609
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylbutyl)thio]benzoic acid

CAS RN

17839-63-3
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17839-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylbutyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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